molecular formula C10H15N3O5 B12389450 1-(|A-D-Xylofuranosyl)-5-methylcytosine

1-(|A-D-Xylofuranosyl)-5-methylcytosine

Cat. No.: B12389450
M. Wt: 257.24 g/mol
InChI Key: ZAYHVCMSTBRABG-PQLACBALSA-N
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Description

Contextualizing Nucleoside Analogs as Bioactive Scaffolds

Nucleoside analogs represent a cornerstone of medicinal chemistry and chemical biology, serving as powerful tools to probe and modulate biological processes. These synthetic molecules, which mimic the natural building blocks of DNA and RNA, are designed to interact with the cellular machinery involved in nucleic acid metabolism. By virtue of their structural similarity to endogenous nucleosides, they can act as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key enzymes such as polymerases and methyltransferases. This mimicry allows for their recognition and incorporation into biological pathways, often leading to therapeutic effects, including antiviral and anticancer activities.

Overview of D-Xylofuranosyl Modifications in Medicinal Chemistry

Among the diverse array of modifications made to the sugar moiety of nucleosides, the D-xylofuranosyl configuration has garnered significant attention. This structural isomer of the natural D-ribofuranose is characterized by the inversion of the hydroxyl group at the 3'-position of the sugar ring. This seemingly subtle stereochemical change has profound implications for the three-dimensional structure of the nucleoside and any subsequent nucleic acid polymer. The introduction of a xylofuranose (B8766934) sugar can alter the conformational preferences of the nucleoside, influencing its interaction with enzymes and its ability to be incorporated into growing DNA or RNA chains. Research has shown that xylofuranosyl nucleosides can exhibit a range of biological activities, including antiviral and cytostatic properties. bohrium.com

Historical Development of 5-Methylcytosine (B146107) Derivatives in Drug Discovery Research

The discovery of 5-methylcytosine as a key epigenetic marker in DNA sparked extensive research into its role in gene regulation and disease. wikipedia.orgmdpi.com This naturally occurring modification, often referred to as the "fifth base" of DNA, is crucial for normal development and cellular differentiation. nih.gov Aberrant DNA methylation patterns, characterized by either hypermethylation or hypomethylation, are a hallmark of many cancers and other diseases. nih.govnih.gov This has led to the development of 5-methylcytosine derivatives as potential therapeutic agents. Early analogs, such as 5-azacytidine (B1684299) and decitabine, were designed to inhibit DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.gov These drugs have been approved for the treatment of certain hematological malignancies, validating the therapeutic potential of targeting the DNA methylation machinery. nih.govnih.gov More recent research has focused on developing novel 5-methylcytosine analogs with improved stability, selectivity, and efficacy. bohrium.com

Rationale for Investigating 1-(β-D-Xylofuranosyl)-5-methylcytosine

The investigation into 1-(β-D-Xylofuranosyl)-5-methylcytosine is driven by the convergence of the distinct yet complementary fields of xylose-modified nucleosides and 5-methylcytosine-targeted drug discovery.

The primary hypothesis surrounding the biological relevance of 1-(β-D-Xylofuranosyl)-5-methylcytosine is its potential to act as an inhibitor of DNA methyltransferases. medchemexpress.com As a cytidine (B196190) analog, it is postulated that it could be recognized by DNMTs and subsequently incorporated into DNA, or act as a competitive inhibitor, thereby disrupting normal methylation patterns. medchemexpress.com This could lead to the re-expression of silenced tumor suppressor genes, a key mechanism of action for several anticancer drugs. nih.gov The combination of the 5-methylcytosine base, a direct player in epigenetics, with the structurally distinct xylofuranose sugar, presents a unique scaffold that may offer advantages in terms of enzyme inhibition, metabolic stability, or cellular uptake compared to existing nucleoside analogs. This has fueled academic interest in its synthesis and biological evaluation. bohrium.comnih.gov

Scope and Objectives of Academic Research on 1-(β-D-Xylofuranosyl)-5-methylcytosine

Academic research on 1-(β-D-Xylofuranosyl)-5-methylcytosine is primarily focused on several key objectives:

Synthesis: Developing efficient and stereoselective synthetic routes to obtain the pure β-anomer of the compound. A general method for synthesizing β-D-xylofuranosyl nucleosides involves the glycosylation of the silylated pyrimidine (B1678525) base with a protected xylofuranose derivative, followed by deprotection. nih.gov

Structural Characterization: Elucidating the precise three-dimensional structure and conformational dynamics of the molecule using techniques such as NMR spectroscopy and X-ray crystallography.

Biological Evaluation: Assessing the compound's in vitro activity against a panel of cancer cell lines and its ability to inhibit DNA methyltransferases. medchemexpress.com This includes determining key parameters such as IC50 values.

Mechanism of Action Studies: Investigating the molecular mechanisms by which the compound exerts its biological effects, including its impact on DNA methylation, cell cycle progression, and apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7?,9-/m1/s1

InChI Key

ZAYHVCMSTBRABG-PQLACBALSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 1 |a D Xylofuranosyl 5 Methylcytosine and Its Derivatives

Stereoselective Synthesis of the Xylofuranosyl Moiety

The foundation of synthesizing 1-(β-D-Xylofuranosyl)-5-methylcytosine lies in the preparation of the xylofuranosyl donor with the correct stereochemistry. This is a critical step as the biological activity of nucleoside analogues is often highly dependent on the sugar's configuration.

The crucial step in forming the nucleoside is the glycosylation reaction, which couples the xylofuranosyl sugar with the 5-methylcytosine (B146107) base. The most common and versatile method for this transformation is the Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction). nih.gov This reaction typically involves a peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, and a silylated nucleobase.

In this process, 5-methylcytosine is first silylated to enhance its nucleophilicity and solubility in organic solvents. Common silylating agents include hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl). The silylated 5-methylcytosine is then reacted with the protected xylofuranosyl donor in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is often directed by the protecting group at the C-2 position of the sugar, leading to the desired β-anomer.

The choice of solvent can be critical. While acetonitrile (B52724) is commonly used, in cases of weakly reactive nucleobases, other solvents like 1,2-dichloroethane (B1671644) may be preferred to avoid the formation of by-products. nih.gov

Protecting groups are indispensable in nucleoside synthesis to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation.

Sugar Protecting Groups: The hydroxyl groups of the xylofuranose (B8766934) are typically protected with acyl groups like acetyl or benzoyl. These groups serve two main purposes: they enhance the reactivity of the anomeric center and the C-2 acyl group provides anchimeric assistance, directing the incoming nucleobase to the β-face of the furanose ring, thus ensuring the formation of the desired 1,2-trans product. Benzoyl groups are often preferred over acetyl groups as they can be more stable and may improve the crystallinity of intermediates, facilitating purification.

Nucleobase Protecting Groups: The exocyclic amino group of cytosine and its derivatives can be protected, for example, as an N-acyl derivative. However, in many Vorbrüggen glycosylations, the nucleobase is used without protection on the amino group. The silylation of the nucleobase not only activates it for the glycosylation reaction but also provides temporary protection.

The removal of these protecting groups (deprotection) is the final step in the synthesis. Acyl groups are typically removed under basic conditions, for example, by treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol.

Regioselectivity is a key challenge in nucleoside synthesis, referring to the selective reaction at one of several similar functional groups.

In the context of 1-(β-D-Xylofuranosyl)-5-methylcytosine synthesis, the primary regiochemical challenge is to ensure that the glycosidic bond forms at the N-1 position of the 5-methylcytosine ring, rather than at the exocyclic amino group or the O-2 keto group. The silyl-Hilbert-Johnson reaction is generally highly regioselective for the N-1 position of pyrimidine (B1678525) bases.

Further functionalization of the sugar moiety can also be achieved with high regioselectivity. For instance, the 5'-hydroxyl group is the most reactive due to being a primary alcohol and less sterically hindered, allowing for selective modifications at this position.

Total Synthesis of 1-(β-D-Xylofuranosyl)-5-methylcytosine

A detailed, step-by-step published total synthesis for 1-(β-D-Xylofuranosyl)-5-methylcytosine with corresponding yields could not be definitively identified in the surveyed scientific literature. However, based on established methodologies for related compounds, a plausible synthetic route can be outlined.

The synthesis of nucleosides can generally follow two main strategies: linear or convergent.

A hypothetical convergent synthesis would involve:

Synthesis of the Xylofuranosyl Donor: Starting from D-xylose, a series of reactions would be carried out to introduce protecting groups (e.g., benzoyl) and an anomeric leaving group (e.g., acetate), resulting in a stable, activated sugar derivative like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose.

Preparation of the Silylated Nucleobase: 5-Methylcytosine would be reacted with a silylating agent to produce persilylated 5-methylcytosine.

Glycosylation: The protected xylofuranose and silylated 5-methylcytosine would be coupled using the Vorbrüggen conditions.

Deprotection: The protecting groups on the sugar and base would be removed to yield the final product.

Catalyst: The choice and amount of Lewis acid in the glycosylation step can significantly impact the yield and stereoselectivity.

Solvent: As mentioned, the solvent can influence the reaction outcome, and its selection is an important point of optimization.

Temperature and Reaction Time: These parameters need to be carefully controlled for each step to maximize the yield and minimize the formation of by-products.

Purification: Chromatographic techniques are essential for the purification of intermediates and the final product to ensure high purity.

Below is a table illustrating a hypothetical reaction scheme based on the synthesis of related nucleosides, which would require experimental validation and optimization for the specific synthesis of 1-(β-D-Xylofuranosyl)-5-methylcytosine.

StepReactionReagents and ConditionsHypothetical Yield (%)
1Protection of D-xyloseBenzoyl chloride, Pyridine~85
2Acetylation of anomeric positionAcetic anhydride, Acetic acid, H₂SO₄~80
3Silylation of 5-methylcytosineHMDS, (NH₄)₂SO₄ (cat.)>95 (often used in situ)
4GlycosylationProtected xylofuranose, Silylated 5-methylcytosine, TMSOTf, Acetonitrile60-80
5DeprotectionNaOMe, Methanol>90

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic steps into synthetic routes provides a powerful strategy for producing nucleoside analogs under milder, aqueous conditions, often overcoming challenges associated with conventional chemical methods. nih.gov This paradigm shift is driven by the need for more efficient, scalable, and environmentally sustainable manufacturing processes. nih.govworktribe.com

Enzymatic glycosylation is a key chemoenzymatic strategy for forming the critical N-glycosidic bond between a sugar moiety and a nucleobase. This process typically utilizes enzymes such as nucleoside phosphorylases (NPs) or nucleoside 2′-deoxyribosyltransferases (NDTs) to catalyze a transglycosylation reaction. nih.govnih.gov In this reaction, the enzyme facilitates the transfer of the sugar group from a donor nucleoside to an acceptor nucleobase, such as 5-methylcytosine.

NDTs, for instance, are mechanistically distinct from NPs as they form a covalent adduct within the active site, which precisely controls the stereoselective attack of the incoming nucleobase to form the desired β-anomer product. nih.gov This avoids the accumulation of thermodynamically favored C1' phosphate (B84403) intermediates that can be an issue with NP-catalyzed reactions. nih.gov Chemo-enzymatic synthesis can involve using a readily available nucleoside, like 3'-deoxycytidine, as the sugar donor to glycosylate a purine (B94841) or pyrimidine base. nih.gov

The use of biocatalysts is central to the modern synthesis of nucleoside analogs, offering high efficiency and selectivity. worktribe.com A variety of enzymes are employed in biocatalytic cascades to produce these compounds from simple precursors. nih.govelsevierpure.com The advantages of biocatalysis include improved stereo- and chemoselectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical routes. worktribe.comnih.gov To enhance their industrial applicability, these biocatalysts are often immobilized on solid supports. eurekaselect.com Immobilization stabilizes the enzyme, allows for its easy separation from the reaction mixture, facilitates reuse, and simplifies product purification. eurekaselect.com

Table 1: Key Biocatalysts in Nucleoside Analog Synthesis

Biocatalyst Class Specific Enzyme Example Role in Synthesis Reference
Transferases Nucleoside 2′-deoxyribosyltransferase (NDT) Catalyzes transglycosylation (base exchange) for nucleoside formation. nih.gov
Phosphorylases Purine Nucleoside Phosphorylase (PNP) Catalyzes reversible phosphorolysis of N-glycosidic bonds. Used in transglycosylation. nih.govresearchgate.net
Kinases Drosophila melanogaster deoxynucleoside kinase (dNK) Catalyzes the transfer of a phosphate group to the 5'-hydroxyl of a nucleoside to form nucleoside monophosphates. mdpi.com

| Kinases | Acetate Kinase | Used in cofactor regeneration systems (e.g., regenerating GTP or ATP) to make phosphorylation steps more economical. | mdpi.com |

Synthesis of Structural Analogs and Prodrug Forms for Research Purposes

To explore structure-activity relationships and improve cellular uptake, a wide range of structural analogs of 1-(β-D-Xylofuranosyl)-5-methylcytosine are synthesized. Modifications typically target the xylofuranosyl sugar ring or the cytosine base, and prodrug strategies are employed to deliver phosphorylated forms into cells.

Modifications to the sugar moiety are critical for altering the conformation and biological activity of nucleoside analogs.

C-2' Position: Modifications at the C-2' position can influence sugar pucker and interaction with enzymes. For example, 2'-fluoro-2'-deoxyribonucleosides have been successfully used as sugar donors in enzymatic transglycosylation reactions, demonstrating that enzymes can tolerate modifications at this position to produce analogs like clofarabine. nih.gov

C-3' Position: The 3'-hydroxyl group can be replaced with good leaving groups to create reactive intermediates or potential mechanism-based inhibitors. Syntheses have been described for xylofuranosyl nucleosides where the 3'-hydroxyl is substituted with chlorine (Cl), bromine (Br), mesylate (OMs), or tosylate (OTs). nih.gov These compounds can act as precursors for further chemical transformations.

C-5' Position: The C-5' position is a common site for introducing functional groups to modulate biological activity or for use as synthetic handles. For instance, 5'-azido xylofuranosyl nucleosides have been synthesized and serve as precursors for other functionalities. nih.govchemrxiv.orgmdpi.com A subsequent Staudinger reduction followed by guanidinylation can convert the 5'-azido group into a 5'-guanidino moiety, creating novel analogs with distinct biological profiles. nih.govmdpi.com

Table 2: Examples of Xylofuranosyl Ring Modifications

Position Modification Synthetic Precursor Resulting Functionality Reference
C-2' Fluorine 2'-fluoro-2'-deoxyuridine Alters sugar pucker and enzyme interaction nih.gov
C-3' Halogens (Cl, Br), Sulfonates (OMs, OTs) 3'-hydroxyl group Acts as a leaving group for further synthesis nih.gov
C-5' Azide (-N₃) 5'-hydroxyl group Precursor for other functional groups nih.govchemrxiv.org

| C-5' | Guanidino | 5'-azido group | Introduces a charged group, potential for new interactions | nih.govmdpi.com |

Modifications to the heterocyclic base are fundamental for altering base-pairing properties, enzyme recognition, and metabolic stability.

N-4 Position: The exocyclic amino group at the N-4 position is a key site for hydrogen bonding. Methylation of this group to form N4-methylcytidine (m4C) or N4,N4-dimethylcytidine (m42C) can significantly impact base pairing. nih.gov The synthesis of the corresponding phosphoramidite (B1245037) for m4C involves activating the C-4 position with 2,4,6-triisopropylbenzene sulfonyl chloride, followed by reaction with methylamine. nih.gov While m4C can still form a stable base pair with guanine (B1146940), the dimethylated m42C disrupts the standard Watson-Crick pairing. nih.gov

C-5 Position: The parent compound is defined by a methyl group at the C-5 position. Varying this substituent can fine-tune the molecule's properties. Analogs where the methyl group is replaced by other small alkyl groups or halogens, such as in 1-(β-D-Xylofuranosyl)-5-fluorocytosine, have been synthesized. nih.gov These C-5 substituted cytosine analogs can influence the reactivity of the base-paired guanine and affect interactions within the DNA duplex. nih.govnih.gov

Table 3: Examples of Cytosine Base Variations

Position Original Group Modification Synthetic Approach Impact Reference
N-4 Amino (-NH₂) N-Methyl (-NHCH₃) or N,N-Dimethyl (-N(CH₃)₂) Activation of C-4 followed by reaction with methylamine. Alters hydrogen bonding and base-pairing fidelity. nih.gov
C-5 Methyl (-CH₃) Fluorine (-F) Standard glycosylation with a 5-fluorocytosine (B48100) base. Modulates electronic properties and enzyme interactions. nih.gov

| C-5 | Methyl (-CH₃) | Other Alkyl Groups | Glycosylation with a C-5 alkylated cytosine base. | Affects hydrophobic interactions and DNA duplex stability. | nih.gov |

For nucleoside analogs to be incorporated into DNA or act as inhibitors of polymerases, they must be converted to their 5'-triphosphate form within the cell. However, charged phosphate groups prevent passive diffusion across cell membranes. Therefore, direct synthesis of phosphorylated derivatives for biochemical assays and the development of prodrugs for cellular studies are essential.

Enzymatic phosphorylation offers a green and efficient alternative to chemical methods, which often use harsh reagents like phosphoryl chloride. mdpi.com Nucleoside kinases, such as deoxynucleoside kinase from Drosophila melanogaster, can effectively catalyze the synthesis of nucleoside 5'-monophosphates from the parent nucleoside and a phosphate donor like GTP. mdpi.com

To overcome the delivery barrier of charged nucleotides, various phosphate-masked prodrug strategies have been developed. These approaches neutralize the charge of the phosphate group, allowing for better cell penetration. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active, phosphorylated nucleoside. Examples of these prodrugs include:

Phosphoramidates (ProTide): This approach masks the phosphate with an amino acid ester and an aryl group. Tenofovir alafenamide (TAF) is a successful example of this strategy. nih.gov

Alkoxyalkyl Monoesters: These prodrugs link an alkoxyalkyl group to the phosphate, which can enhance oral bioavailability. nih.gov

Other Ester Prodrugs: Various ester linkages can be used to tether moieties that improve pharmacokinetic profiles or target specific transporters. mdpi.com

Table 4: Strategies for Phosphorylation and Cellular Delivery

Derivative Type Description Purpose Example Strategy/Compound Reference
5'-Monophosphate The nucleoside is enzymatically phosphorylated at the 5'-position. Precursor for di- and triphosphates; used in biochemical assays. Enzymatic synthesis using deoxynucleoside kinase (dNK). mdpi.com
5'-Phosphorylated Oligonucleotides The nucleoside is incorporated into a DNA strand with a 5'-terminal phosphate. Research on DNA structure and function. Solid-phase synthesis using lipophilic protecting groups for the phosphate. nih.gov
Phosphate-Masked Prodrug (Phosphoramidate) The phosphate group is masked with an amino acid and an aryl group, creating a neutral ProTide. Enhanced cell permeability and targeted intracellular release. Tenofovir Alafenamide (TAF) nih.gov

| Phosphate-Masked Prodrug (Ester) | The phosphate is masked with ester-linked promoieties. | Improved oral absorption and pharmacokinetic properties. | INX-08189 (a phosphoramidate (B1195095) prodrug) | mdpi.com |

Molecular and Cellular Mechanisms of Action of 1 |a D Xylofuranosyl 5 Methylcytosine

Cellular Uptake and Intracellular Translocation Mechanisms

As hydrophilic molecules, nucleosides and their analogs generally exhibit slow diffusion across the lipid-rich cell membrane. nih.gov Consequently, their efficient entry into cells is predominantly mediated by specialized membrane transport proteins.

Nucleoside Transporter Systems and their Role

The cellular uptake of nucleoside analogs is primarily facilitated by two major families of nucleoside transporter (NT) proteins: the SLC28 family of concentrative nucleoside transporters (CNTs) and the SLC29 family of equilibrative nucleoside transporters (ENTs). nih.gov

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides against a concentration gradient by coupling the transport to the sodium ion gradient. frontiersin.org The three main CNTs in humans—hCNT1, hCNT2, and hCNT3—exhibit distinct substrate specificities. hCNT1 preferentially transports pyrimidine (B1678525) nucleosides, hCNT2 favors purine (B94841) nucleosides, and hCNT3 has a broad selectivity for both. nih.gov Given that 1-(β-D-Xylofuranosyl)-5-methylcytosine is a derivative of the pyrimidine cytidine (B196190), it is plausible that hCNT1 and hCNT3 are involved in its uptake.

Equilibrative Nucleoside Transporters (ENTs): In contrast to CNTs, ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient. frontiersin.org The most well-characterized members, hENT1 and hENT2, have broad substrate specificity, transporting both purine and pyrimidine nucleosides. frontiersin.org It is therefore likely that these transporters also contribute to the cellular influx of 1-(β-D-Xylofuranosyl)-5-methylcytosine. Studies on similar nucleoside analogs, such as 2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), have demonstrated entry into cells via both equilibrative-sensitive and -insensitive nucleoside transport mechanisms. nih.govnih.gov

The expression levels of these transporters can vary significantly among different cell types and can be altered in disease states such as cancer, potentially influencing the uptake and efficacy of nucleoside analogs. nih.gov

Intracellular Metabolism and Phosphorylation Cascades

Upon entering the cell, nucleoside analogs must undergo metabolic activation, typically through phosphorylation, to exert their biological effects. nih.gov This process converts the nucleoside into its corresponding nucleotide forms.

Nucleoside Kinase-Mediated Phosphorylation (e.g., Uridine-Cytidine Kinase, Deoxycytidine Kinase)

The initial and rate-limiting step in the activation of many pyrimidine nucleoside analogs is the phosphorylation of the 5'-hydroxyl group, a reaction catalyzed by nucleoside kinases. The primary enzymes responsible for the phosphorylation of cytidine and its analogs are deoxycytidine kinase (dCK) and uridine-cytidine kinase (UCK).

Deoxycytidine Kinase (dCK): This enzyme is crucial for the phosphorylation of deoxycytosineribonucleosides and many of their analogs. Research on the related compound 1-β-D-arabinofuranosylcytosine (ara-C) has shown that its phosphorylation is dependent on dCK activity. nih.gov Given the structural similarities, dCK is a strong candidate for the initial phosphorylation of 1-(β-D-Xylofuranosyl)-5-methylcytosine.

Uridine-Cytidine Kinase (UCK): This kinase phosphorylates uridine (B1682114) and cytidine. There are two main forms, UCK1 and UCK2, which play a role in the pyrimidine salvage pathway. While dCK is often the primary kinase for deoxyribonucleoside analogs, the involvement of UCKs cannot be entirely ruled out, especially considering the unique sugar moiety of 1-(β-D-Xylofuranosyl)-5-methylcytosine. The antiviral nucleoside analog L-FMAU, for instance, is a substrate for both thymidine (B127349) kinase and deoxycytidine kinase. nih.govnih.gov

Formation of Nucleotide Triphosphates (e.g., 1-(β-D-Xylofuranosyl)-5-methylcytosine triphosphate)

Following the initial monophosphorylation, the resulting 1-(β-D-Xylofuranosyl)-5-methylcytosine monophosphate is sequentially phosphorylated by other cellular kinases to its diphosphate (B83284) and, ultimately, its triphosphate form. This active triphosphate metabolite is the species that can interfere with nucleic acid synthesis. For instance, the therapeutic effects of ara-C are mediated by its triphosphate form, ara-CTP, which competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. nih.govresearchgate.net It is hypothesized that 1-(β-D-Xylofuranosyl)-5-methylcytosine triphosphate would act in a similar manner.

Metabolic Fate and Biotransformation Pathways

Table of Findings on Nucleoside Analog Metabolism

CompoundKey Metabolic EnzymesActive MetaboliteReference
1-β-D-arabinofuranosylcytosine (ara-C)Deoxycytidine kinaseara-CTP researchgate.net, nih.gov
2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU)Thymidine kinase, Deoxycytidine kinaseL-FMAU-triphosphate nih.gov, nih.gov
FludarabineDeoxycytidine kinaseF-ara-ATP researchgate.net

Target Identification and Molecular Interactions

The biological activity of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methylcytosine is predicated on its interaction with key cellular enzymes and metabolic pathways. As a synthetic derivative of a natural nucleoside, its mechanism of action is likely multifaceted, involving interference with nucleic acid synthesis and epigenetic regulation. The following sections detail the identified and putative molecular targets and the nature of their interactions with this compound.

Interaction with Nucleic Acid Polymerases (e.g., DNA Polymerases, RNA Polymerases)

For 1-(β-D-Xylofuranosyl)-5-methylcytosine to interact with nucleic acid polymerases, it must first be converted to its triphosphate form within the cell. This conversion is a critical activation step, typically catalyzed by nucleoside and nucleotide kinases. While direct evidence for the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methylcytosine is not extensively documented, studies on related xylo-nucleosides provide a strong basis for its potential as a polymerase inhibitor.

The structural configuration of the xylose sugar, with the 3'-hydroxyl group in a trans position relative to the 5'-hydroxymethyl group, distinguishes it from the natural deoxyribose (in DNA) and ribose (in RNA) sugars. Following its hypothetical conversion to 1-(β-D-Xylofuranosyl)-5-methylcytosine triphosphate, the analog could be recognized as a substrate by DNA and/or RNA polymerases.

Research on the related compound, β-xylocytidine (xyloC), has demonstrated its capacity to inhibit DNA synthesis, suggesting that its triphosphate form likely competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. nih.gov The structural similarity of 1-(β-D-Xylofuranosyl)-5-methylcytosine suggests it may follow a similar path, potentially being incorporated into DNA.

The incorporation into RNA is also a possibility. Studies on other xylofuranosyl nucleosides, such as 9-(β-D-xylofuranosyl)adenine (xylo-A), have shown that their triphosphate derivatives can inhibit RNA polymerases. nih.gov This raises the possibility that 1-(β-D-Xylofuranosyl)-5-methylcytosine triphosphate could be mistakenly incorporated into RNA transcripts by RNA polymerases.

Upon incorporation into a growing nucleic acid chain, the altered stereochemistry of the xylose sugar in 1-(β-D-Xylofuranosyl)-5-methylcytosine can disrupt the subsequent addition of the next nucleotide, leading to chain termination. The axial orientation of the 3'-hydroxyl group in the xylo-conformation can sterically hinder the formation of a phosphodiester bond with the incoming nucleoside triphosphate, thereby halting the elongation process. This mechanism of action is a common feature of many antiviral and anticancer nucleoside analogs. ucl.ac.uk

Even if chain termination is not immediate, the presence of 1-(β-D-Xylofuranosyl)-5-methylcytosine within the nucleic acid template can affect the fidelity and processivity of the polymerase. The distorted sugar-phosphate backbone resulting from the incorporation of the xylo-nucleoside can alter the enzyme's conformation and its interaction with the template strand, potentially leading to an increased rate of misincorporation of subsequent nucleotides or the premature dissociation of the polymerase from the template.

Modulation of Nucleotide Metabolic Enzymes

The activation of 1-(β-D-Xylofuranosyl)-5-methylcytosine to its active triphosphate form is contingent on its interaction with various nucleotide metabolic enzymes. The initial and often rate-limiting step is the phosphorylation of the nucleoside to its monophosphate derivative, a reaction catalyzed by nucleoside kinases.

The substrate specificity of these kinases is a critical determinant of the compound's activity. While specific studies on the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methylcytosine are limited, research on analogous compounds provides some insight. For instance, the antiviral activity of many nucleoside analogs is dependent on their recognition and phosphorylation by cellular or viral kinases. nih.gov It is plausible that 1-(β-D-Xylofuranosyl)-5-methylcytosine is a substrate for one or more cellular nucleoside kinases, such as deoxycytidine kinase (dCK), which is known to phosphorylate a broad range of cytidine analogs.

Once phosphorylated to the monophosphate form, subsequent phosphorylation to the di- and triphosphate forms would be carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. The efficiency of these sequential phosphorylation steps will ultimately determine the intracellular concentration of the active triphosphate analog available to interact with polymerases and other target enzymes.

Interaction with DNA Methyltransferases and Epigenetic Modifiers

A significant and more directly supported mechanism of action for 1-(β-D-Xylofuranosyl)-5-methylcytosine involves its interaction with DNA methyltransferases (DNMTs). As a cytidine analog, it has the potential to act as an inhibitor of these key epigenetic enzymes. medchemexpress.comdrugbank.comnih.gov

Cytidine analogs like 5-azacytidine (B1684299) and zebularine (B1662112) are well-characterized inhibitors of DNMTs. nih.govtandfonline.comiiarjournals.org The general mechanism for these inhibitors involves their incorporation into DNA, where they act as suicide substrates for DNMTs. During the methylation process, DNMTs form a transient covalent bond with the cytosine base. In the case of these analogs, the chemical modifications on the pyrimidine ring prevent the resolution of this covalent complex, leading to the irreversible trapping of the enzyme on the DNA. tandfonline.com

Given that 1-(β-D-Xylofuranosyl)-5-methylcytosine is an analog of 5-methylcytosine (B146107), the very product of the DNMT reaction, its mechanism of inhibition might differ. Instead of being a substrate for methylation, it could act as a competitive inhibitor, binding to the active site of DNMTs and preventing them from methylating their natural substrate, cytosine. The structural similarity to 5-methylcytosine could allow it to occupy the active site, but the altered sugar moiety might prevent the proper catalytic reaction or subsequent release of the enzyme. This would lead to a global reduction in DNA methylation, potentially reactivating silenced tumor suppressor genes.

The table below summarizes the potential interactions and their hypothesized consequences.

Target EnzymeProposed InteractionConsequence
DNA Polymerases Incorporation into the growing DNA strandChain termination, altered fidelity and processivity
RNA Polymerases Incorporation into RNA transcriptsPremature termination of transcription
Nucleoside Kinases Substrate for phosphorylationActivation of the compound to its triphosphate form
DNA Methyltransferases Competitive inhibition or covalent trapping after incorporationHypomethylation of DNA, reactivation of gene expression

Cellular Responses and Signaling Pathways Activated by 1-(β-D-Xylofuranosyl)-5-methylcytosine

1-(β-D-Xylofuranosyl)-5-methylcytosine is a nucleoside analog that has been investigated for its biological activities. As a derivative of xylofuranosyl nucleosides, it is part of a class of compounds known for their cytostatic and antimetabolic properties. The cellular responses to this compound are complex, involving the activation of specific signaling pathways that ultimately determine the fate of the cell.

While specific studies detailing the direct induction of cellular stress responses by 1-(β-D-Xylofuranosyl)-5-methylcytosine are limited, the mechanisms of action of similar nucleoside analogs suggest that its incorporation into nucleic acids or the inhibition of key cellular enzymes can lead to a state of cellular stress. This can manifest as DNA damage responses and the activation of stress-related signaling pathways. For instance, the accumulation of the compound within the cell can trigger pathways that sense cellular imbalances, although the specific stress sensors and downstream signaling cascades activated by this particular compound require further elucidation.

Research on a closely related novel xylocydine-derived compound, JRS-15, has provided significant insights into the impact on cell cycle progression. Treatment with JRS-15 has been shown to cause cell cycle arrest at the G1/S phase. nih.gov This blockage prevents cells from entering the DNA synthesis (S) phase, a critical step for cell proliferation. This effect on the cell cycle is a key component of its cytotoxic activity against cancer cells. nih.gov The arrest is likely a consequence of the activation of cell cycle checkpoint controls that detect cellular damage or metabolic perturbations induced by the compound.

The induction of apoptosis, or programmed cell death, is a central mechanism of action for 1-(β-D-Xylofuranosyl)-5-methylcytosine and its analogs. Studies on the related compound JRS-15 have demonstrated that it triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

This process involves several key molecular events:

Translocation of Pro-apoptotic Proteins: Following treatment, the pro-apoptotic proteins Bax and Bak translocate to the mitochondria. nih.govnih.gov

Mitochondrial Disruption: The accumulation of Bax and Bak at the mitochondria leads to the depolarization of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors into the cytoplasm. nih.govnih.gov These factors include cytochrome c and the second mitochondria-derived activator of caspase (Smac). nih.govnih.gov

Caspase Activation: In the cytoplasm, cytochrome c facilitates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govnih.govnih.gov The release of Smac promotes apoptosis by inhibiting the activity of inhibitor of apoptosis proteins (IAPs). nih.gov The activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Downregulation of Anti-apoptotic Proteins: The apoptotic process induced by JRS-15 is also associated with a significant reduction in the levels of the anti-apoptotic proteins Bcl-xL and the X-linked inhibitor of apoptosis protein (XIAP). nih.gov

Importantly, the extrinsic apoptosis pathway, which is mediated by death receptors and initiated by caspase-8, does not appear to be activated by this class of compounds. nih.gov The apoptotic effects can be effectively prevented by inhibitors of caspases and by the overexpression of anti-apoptotic proteins like Bcl-xL and XIAP. nih.gov

Table 1: Key Molecular Events in JRS-15 Induced Apoptosis

Molecular Event Protein/Factor Involved Cellular Location Outcome
Initiation JRS-15 - Triggers apoptotic signaling
Pro-apoptotic Protein Translocation Bax, Bak Cytosol to Mitochondria Promotes mitochondrial permeabilization
Mitochondrial Membrane Depolarization - Mitochondria Release of pro-apoptotic factors
Release of Pro-apoptotic Factors Cytochrome c, Smac Mitochondria to Cytosol Activation of downstream caspases
Downregulation of Anti-apoptotic Proteins Bcl-xL, XIAP - Enhances apoptotic signaling
Initiator Caspase Activation Caspase-9 Cytosol Activates executioner caspases
Executioner Caspase Activation Caspase-3, Caspase-7 Cytosol Cleavage of cellular substrates

| Substrate Cleavage | PARP | Nucleus | DNA fragmentation and cell death |

Currently, there is a lack of specific research data on the direct modulation of autophagy by 1-(β-D-Xylofuranosyl)-5-methylcytosine. Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. Given that some anticancer agents can induce autophagy as a resistance mechanism, while others can trigger autophagic cell death, the role of 1-(β-D-Xylofuranosyl)-5-methylcytosine in this pathway remains an important area for future investigation.

Comparative Analysis of Mechanism of Action with Other Nucleoside Analogs

The mechanism of action of 1-(β-D-Xylofuranosyl)-5-methylcytosine and its analogs can be contextualized by comparing it with other well-established nucleoside analogs used in therapy, such as cytarabine (B982) (ara-C) and gemcitabine (B846).

Cytarabine (ara-C): Like 1-(β-D-Xylofuranosyl)-5-methylcytosine, cytarabine is a cytosine analog. Its primary mechanism of action is the inhibition of DNA synthesis. nih.gov After being converted to its triphosphate form, ara-CTP, it is incorporated into DNA, where it inhibits the function of DNA polymerase, leading to chain termination and cell death. nih.gov Studies on xylosylcytosines have shown that their cytotoxicity can be reversed by 2'-deoxycytidine, similar to ara-C, suggesting a related mechanism involving competition for incorporation into DNA. nih.gov However, some 5-fluorocytosine (B48100) analogues of xylosyl nucleosides have shown activity against ara-C resistant cell lines, indicating a potentially distinct or additional mechanism of action. nih.gov Cytarabine is known to affect the passage of cells from the S to G2 phase of the cell cycle. nih.gov

Table 2: Comparison of Nucleoside Analog Mechanisms

Feature 1-(β-D-Xylofuranosyl)-5-methylcytosine (and related analogs) Cytarabine (ara-C) Gemcitabine (dFdC)
Primary Target DNA synthesis (presumed) DNA polymerase DNA polymerase, Ribonucleotide reductase
Cell Cycle Arrest G1/S phase (demonstrated for related analog JRS-15) nih.gov S to G2 phase nih.gov S-phase
Apoptosis Pathway Intrinsic (mitochondrial) pathway (demonstrated for related analog JRS-15) nih.gov Primarily S-phase specific apoptosis Intrinsic pathway
Key Mediators Bax, Bak, Cytochrome c, Caspase-9, Caspase-3/7 nih.gov DNA fragmentation Masked chain termination, dNTP pool depletion

| Resistance Mechanisms | Potential activity in ara-C resistant lines (for 5-fluoro derivatives) nih.gov | Decreased uptake, reduced phosphorylation, increased deamination | Decreased uptake, reduced phosphorylation, increased deamination |

Biological Activities in Cellular and Preclinical Models

In Vitro Cellular Efficacy Studies in Cell Line Models

The initial evaluation of any potential therapeutic compound involves rigorous testing in controlled laboratory settings using various cell lines. This allows for a preliminary understanding of its biological effects at the cellular level.

Currently, there is a notable lack of publicly available scientific literature detailing specific dose-response studies for 1-(β-D-Xylofuranosyl)-5-methylcytosine across a range of cell types. While related xylofuranosyl nucleosides have undergone such evaluations, specific data for this compound, including IC50 or EC50 values in different cancer or normal cell lines, are not extensively reported.

Future research would need to systematically evaluate the compound at various concentrations to determine the dose at which it elicits a biological response, such as inhibition of cell growth or cytotoxicity. This would typically be presented in a dose-response curve, from which key efficacy parameters can be derived.

Interactive Data Table: Dose-Response Data for 1-(β-D-Xylofuranosyl)-5-methylcytosine in Various Cell Lines No publicly available data at the time of this review.

This table would typically include cell line, tissue of origin, IC50/EC50 values, and the specific assay used.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a nucleoside analog is a critical determinant of its interaction with biological targets such as enzymes and receptors. In the case of 1-(α-D-Xylofuranosyl)-5-methylcytosine, the α-anomeric configuration and the inherent conformational preferences of the xylofuranose (B8766934) ring are paramount to its potential biological profile.

Role of the Alpha-D-Xylofuranosyl Configuration

The orientation of the nucleobase relative to the sugar ring distinguishes α- and β-anomers. In naturally occurring nucleosides, the base is in the β-configuration. The α-configuration in 1-(α-D-Xylofuranosyl)-5-methylcytosine, where the cytosine base is on the opposite side of the sugar ring compared to the 5'-CH₂OH group, fundamentally alters its shape and potential to interact with biological macromolecules.

Systematic studies on xylofuranosyl nucleosides have revealed that the anomeric configuration plays a pivotal role in their biological activity. A comprehensive study by Gosselin et al. (1986) on the synthesis and biological evaluation of both α- and β-D-xylofuranosyl analogues of the five naturally occurring nucleobases demonstrated that biological activity is predominantly associated with the β-anomers. For instance, 1-(β-D-xylofuranosyl)cytosine showed marked cytostatic and antiviral activities, whereas its α-counterpart was found to be devoid of any significant biological activity in the tested assays. nih.gov This stark difference underscores the stringent stereochemical requirements of the enzymes, such as kinases, that need to phosphorylate these nucleosides to their active triphosphate form.

The introduction of the α-configuration can lead to a different binding mode or a complete lack of interaction with target enzymes. This is often attributed to the altered spatial disposition of the hydroxyl groups and the nucleobase, which are crucial for hydrogen bonding and other non-covalent interactions within the enzyme's active site.

Conformational Analysis and Bioactive Conformations

The biological activity of a nucleoside analog is not only dependent on its static structure but also on its conformational dynamics in solution. The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as North (N-type) and South (S-type) conformers. The conformational preference of the sugar ring and the orientation of the glycosidic bond (the bond connecting the sugar to the base) are critical for the molecule to adopt a "bioactive conformation" that is recognized by the target enzyme.

For the parent compound, 1-α-D-xylofuranosylcytosine, X-ray crystallographic studies have provided invaluable insights into its solid-state conformation. cdnsciencepub.com The sugar ring was found to adopt a nearly pure ³T₂ (North-type) pucker, and the glycosyl torsion angle (χ) was in the anti domain. cdnsciencepub.com This anti conformation, where the C6 atom of the pyrimidine (B1678525) ring is oriented away from the sugar ring, is typical for pyrimidine nucleosides.

Feature1-α-D-xylofuranosylcytosineBiological Implication
Anomeric Configuration Alpha (α)Generally leads to a loss of biological activity compared to the β-anomer, likely due to improper fit in enzyme active sites. nih.gov
Sugar Pucker (Solid State) ³T₂ (North-type)The preferred conformation in the crystal lattice, which may or may not represent the bioactive conformation in solution. cdnsciencepub.com
Glycosidic Torsion Angle antiThe common orientation for pyrimidine nucleosides, placing the base away from the sugar. cdnsciencepub.com

Modifications at the Xylofuranosyl Moiety

Altering the substituents on the xylofuranose sugar is a common strategy in nucleoside chemistry to enhance biological activity, improve metabolic stability, and modulate cellular uptake.

Alterations at the 2', 3', and 5' Positions

Modifications at the hydroxyl groups of the sugar ring can have profound effects on the structure-activity relationship of nucleoside analogs.

2'-Position: The hydroxyl group at the 2' position is crucial. In many cases, its presence and orientation are key for distinguishing between substrates for RNA and DNA polymerases.

3'-Position: The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during nucleic acid synthesis. Its modification or removal can lead to chain termination, a mechanism exploited by many antiviral and anticancer drugs.

5'-Position: The 5'-hydroxyl group is the primary site of phosphorylation by nucleoside kinases. Modifications at this position can influence the efficiency of the first phosphorylation step, which is often rate-limiting for the activation of the nucleoside analog. Introducing groups at the 5' position can also be a strategy to create prodrugs with improved pharmacokinetic properties. For example, 5'-guanidino xylofuranosyl nucleosides have been synthesized and shown to exhibit biological activities, indicating that modifications at this position can be tolerated and even confer new properties. mdpi.comchemrxiv.org

Substituent Effects on Cellular Permeation and Metabolism

For a nucleoside analog to exert its biological effect, it must first cross the cell membrane and then undergo metabolic activation.

Cellular Permeation: The hydrophilicity of nucleosides, due to the sugar hydroxyl groups, can hinder their passive diffusion across lipid cell membranes. However, mammalian cells possess specialized nucleoside transporter proteins that facilitate their uptake. researchgate.net The efficiency of transport can be influenced by the structure of the nucleoside analog. While specific data for 1-(α-D-Xylofuranosyl)-5-methylcytosine is lacking, studies with other xylo-nucleosides suggest that the sugar conformation can affect recognition by these transporters. mdpi.com Introducing lipophilic groups, for instance by acylating the hydroxyl groups, is a common prodrug strategy to enhance membrane permeability.

Metabolism: The primary metabolic pathway for the activation of most nucleoside analogs is sequential phosphorylation to the corresponding 5'-mono-, di-, and triphosphates. researchgate.net This process is catalyzed by a series of cellular kinases. The substrate specificity of these kinases is a major determinant of the biological activity of a nucleoside analog. As mentioned earlier, the α-anomeric configuration of 1-(α-D-Xylofuranosyl)-5-methylcytosine likely makes it a poor substrate for the initial phosphorylation step by deoxycytidine kinase or uridine-cytidine kinase, thus preventing its activation and explaining its lack of biological activity. nih.gov Conversely, nucleosides can also be subject to catabolism by enzymes like pyrimidine nucleoside phosphorylases, which cleave the glycosidic bond. nih.govnih.gov The susceptibility to these catabolic enzymes can also be influenced by the sugar stereochemistry.

Modifications at the Cytosine Nucleobase

The nucleobase itself is a key determinant of the nucleoside's identity and its base-pairing properties. Modifications to the cytosine ring can significantly impact biological activity.

The introduction of a methyl group at the 5-position of cytosine to give 5-methylcytosine (B146107) is a natural modification found in DNA that plays a crucial role in epigenetic regulation. wikipedia.org In the context of nucleoside analogs, this modification can influence several properties:

Enzyme Recognition: The 5-methyl group can enhance the binding affinity of the nucleoside to certain enzymes. However, it can also create steric hindrance, preventing binding to others.

Basicity and Hydrogen Bonding: The methyl group is electron-donating, which slightly increases the pKa of the N3 position of the cytosine ring. nih.gov This can subtly alter the hydrogen bonding properties of the nucleobase.

Metabolic Stability: The 5-position of the pyrimidine ring is susceptible to metabolic attack. The presence of a methyl group can block this metabolism, potentially increasing the half-life of the compound.

Importance of the 5-Methyl Group for Recognition and Activity

The methyl group at the 5th position of the cytosine base is a critical determinant of the molecule's biological profile. In the broader context of nucleic acids, 5-methylcytosine is a well-known epigenetic mark that plays a fundamental role in gene regulation. oup.comresearchgate.netnih.gov This is largely because the methyl group, positioned in the major groove of the DNA double helix, can influence interactions with DNA-binding proteins. nih.gov

This principle extends to nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methylcytosine. The 5-methyl group can enhance the binding affinity to target proteins through several mechanisms:

Hydrophobic Interactions: The methyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions with corresponding pockets in a protein's binding site.

Steric Influence: The bulk of the methyl group can dictate the orientation of the nucleoside within the binding pocket, favoring a conformation that maximizes other interactions, such as hydrogen bonding.

Alteration of Electronic Properties: The electron-donating nature of the methyl group can subtly alter the electronic distribution of the pyrimidine ring, which may influence stacking interactions and hydrogen bond strengths.

Studies on related 5-substituted nucleosides have demonstrated the profound impact of modifications at this position. For example, the substitution of the 5-methyl group with other functionalities like halogens can drastically alter the cytotoxic activity of the nucleoside. nih.gov The presence of 5-methylcytosine has also been shown to increase the stability of oligonucleotide duplexes, a factor that can be significant in the context of interactions with nucleic acid processing enzymes. researchgate.net

Effects of N-4 Substitutions on Target Binding

The exocyclic amino group at the N-4 position of the cytosine ring is another key site for modification that can significantly impact target binding. This group is a crucial hydrogen bond donor in the canonical Watson-Crick base pairing.

Research on N-4 substituted 5-methylcytosine derivatives has revealed that modifications at this position can have a profound destabilizing effect on the DNA double helix. researchgate.netnih.gov This is in stark contrast to the stabilizing effect of the 5-methyl group. The introduction of a methyl group at the N-4 position (N4-methylcytosine) has been shown to reduce the thermal stability of the DNA double helix. researchgate.netnih.gov

This has important implications for the design of 1-(β-D-Xylofuranosyl)-5-methylcytosine analogs. The introduction of substituents at the N-4 position could:

Disrupt Hydrogen Bonding: An N-4 substitution can block the hydrogen-donating capacity of this group, preventing critical interactions with the target protein.

Introduce Steric Hindrance: A bulky substituent at this position could clash with amino acid residues in the binding site, preventing proper docking of the molecule.

Therefore, SAR studies focusing on N-4 substitutions are essential for understanding the binding constraints of target proteins and for designing analogs with improved selectivity and potency.

Computational Chemistry and Molecular Modeling in SAR Studies

To gain a deeper, atomic-level understanding of the interactions between 1-(β-D-Xylofuranosyl)-5-methylcytosine and its biological targets, computational chemistry and molecular modeling techniques are indispensable tools. These methods allow for the visualization and prediction of molecular interactions, guiding the rational design of more effective analogs.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ejmo.orgnih.gov For 1-(β-D-Xylofuranosyl)-5-methylcytosine, docking studies can be employed to:

Identify Potential Binding Poses: Docking algorithms can sample a vast conformational space to predict the most energetically favorable binding mode of the molecule within a protein's active site.

Elucidate Key Interactions: By analyzing the docked pose, researchers can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

Screen Virtual Libraries: Docking can be used to virtually screen large libraries of related compounds to prioritize those with the highest predicted binding affinity for synthesis and biological testing.

The accuracy of docking studies relies heavily on the quality of the protein structure, which is often obtained from X-ray crystallography or cryo-electron microscopy, and the sophistication of the scoring function used to evaluate the binding poses.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govnih.govacs.orgyoutube.com

For 1-(β-D-Xylofuranosyl)-5-methylcytosine, a pharmacophore model could be developed based on its known structure-activity relationships. This model would likely include:

A hydrogen bond acceptor feature for the N-3 and O-2 positions of the cytosine ring.

A hydrogen bond donor feature for the N-4 amino group.

A hydrophobic feature corresponding to the 5-methyl group.

Hydrogen bond donor and acceptor features for the hydroxyl groups of the xylofuranose sugar.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds. This virtual screening approach can identify novel scaffolds that possess the required pharmacophoric features and are therefore likely to bind to the same target, accelerating the discovery of new lead compounds.

Pharmacophoric Feature Potential Corresponding Group on 1-(β-D-Xylofuranosyl)-5-methylcytosine
Hydrogen Bond AcceptorN-3 of cytosine, O-2 of cytosine, Sugar hydroxyls
Hydrogen Bond DonorN-4 amino group, Sugar hydroxyls
Hydrophobic Center5-methyl group
Aromatic RingCytosine ring

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.orgnih.govacs.orgresearchgate.net This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of analogs of 1-(β-D-Xylofuranosyl)-5-methylcytosine, a QSAR study would involve:

Data Set Preparation: A set of analogs with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical techniques such as multiple linear regression or partial least squares would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation methods.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. It can also provide valuable insights into the physicochemical properties that are most important for biological activity.

QSAR Descriptor Type Example Potential Relevance for 1-(β-D-Xylofuranosyl)-5-methylcytosine Analogs
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic properties influencing solubility and binding.
Topological Connectivity indicesDescribes the branching and shape of the molecule.
Geometric (3D) Surface area, VolumeRelates to the steric fit within the binding site.
Electronic Dipole moment, Partial chargesGoverns electrostatic and hydrogen bonding interactions.

By integrating these computational approaches with experimental SAR studies, a comprehensive understanding of the molecular basis of action for 1-(β-D-Xylofuranosyl)-5-methylcytosine can be achieved, paving the way for the development of novel and more effective therapeutic agents.

Resistance Mechanisms and Strategies to Overcome Resistance

Cellular Mechanisms of Resistance to Nucleoside Analogs

The journey of a nucleoside analog from administration to its therapeutic action is a multi-step process, and an alteration at any of these stages can lead to drug resistance.

Altered Nucleoside Transport Systems

For a nucleoside analog to exert its cytotoxic effects, it must first enter the target cell. This transport across the cell membrane is primarily mediated by two families of nucleoside transporter proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.gov Reduced expression or functional mutations in these transporters can significantly decrease the intracellular concentration of the drug, thereby conferring resistance. nih.govwjgnet.com

Human equilibrative nucleoside transporter 1 (hENT1) is a widely expressed transporter capable of transporting a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides, including many chemotherapeutic analogs. nih.govmdpi.com Its expression levels have been investigated as a potential predictive biomarker for the efficacy of gemcitabine (B846), a pyrimidine nucleoside analog, in pancreatic cancer. mdpi.com Similarly, concentrative nucleoside transporters, such as the pyrimidine-preferring CNT1 and the broadly specific CNT3, utilize the sodium gradient to transport nucleosides against their concentration gradient and are also crucial for the uptake of various nucleoside drugs. nih.gov A decrease in the function of these transporters would likely limit the cellular uptake of 1-(β-D-Xylofuranosyl)-5-methylcytosine, representing a primary mechanism of resistance.

Downregulation or Mutation of Activating Kinases

Most nucleoside analogs are administered as prodrugs and require intracellular phosphorylation to their active triphosphate form. This multi-step phosphorylation is initiated by nucleoside kinases. For many cytidine (B196190) analogs, such as cytarabine (B982) (ara-C) and gemcitabine, the rate-limiting first phosphorylation step is catalyzed by deoxycytidine kinase (dCK). nih.govnih.govwikipedia.org Consequently, the downregulation of dCK expression or mutations within the DCK gene that lead to an inactive or less efficient enzyme are common and well-documented mechanisms of resistance to these drugs. nih.govnih.gov

Given that 1-(β-D-Xylofuranosyl)-5-methylcytosine is a cytidine analog, it is highly probable that it also requires activation by dCK. Studies have shown that dCK can phosphorylate a variety of nucleoside analogs with modifications in the sugar moiety. nih.govnih.gov Therefore, reduced or absent dCK activity would prevent the necessary activation of 1-(β-D-Xylofuranosyl)-5-methylcytosine, rendering it ineffective. The balance between the activity of activating kinases like dCK and deactivating enzymes is a critical determinant of the intracellular concentration of the active drug metabolite. nih.gov

Table 1: Key Kinases in Nucleoside Analog Activation and Potential Impact of Their Alteration on 1-(β-D-Xylofuranosyl)-5-methylcytosine

KinaseFunction in Nucleoside Analog MetabolismPotential Consequence of Alteration for 1-(β-D-Xylofuranosyl)-5-methylcytosine Resistance
Deoxycytidine Kinase (dCK)Catalyzes the initial and rate-limiting phosphorylation of many deoxycytidine analogs. nih.govnih.govDownregulation or inactivating mutations would likely prevent the activation of 1-(β-D-Xylofuranosyl)-5-methylcytosine, leading to high-level resistance.
Thymidine (B127349) Kinase 1 (TK1)Primarily phosphorylates thymidine and its analogs. nih.govUnlikely to be a primary activating kinase for a cytidine analog.
Mitochondrial Thymidine Kinase 2 (TK2)Phosphorylates mitochondrial deoxyribonucleosides. slu.seWhile it can phosphorylate some cytidine analogs, its role in the activation of systemically administered drugs is less clear than dCK.

Increased Catabolism of the Nucleoside Analog

Cells possess enzymatic pathways that degrade nucleosides, and these can also inactivate nucleoside analog drugs. A key enzyme in pyrimidine nucleoside catabolism is cytidine deaminase (CDA), which converts cytidine and its analogs into their corresponding uridine (B1682114) forms. nih.govnih.gov These uridine derivatives are often less active or can be further metabolized into inactive compounds.

Overexpression of CDA is a known mechanism of resistance to cytarabine and gemcitabine. nih.govnih.gov The susceptibility of 1-(β-D-Xylofuranosyl)-5-methylcytosine to deamination by CDA has not been specifically reported. However, if it is a substrate for CDA, increased enzymatic activity would lead to its rapid inactivation and clearance from the cell, thereby reducing its therapeutic efficacy. The compound zebularine (B1662112), another cytidine analog, is a known inhibitor of CDA, which can enhance the activity of other nucleoside analogs when used in combination. medchemexpress.com

Target Enzyme Mutations (e.g., Polymerase Mutations, Methyltransferase Resistance)

Once converted to their active triphosphate form, nucleoside analogs typically exert their effects by interfering with the function of specific target enzymes. For many analogs, this target is a DNA polymerase. wikipedia.org The analog triphosphate is incorporated into the growing DNA chain, leading to chain termination or a dysfunctional DNA molecule. Mutations in the DNA polymerase that reduce its affinity for the analog triphosphate, without significantly compromising its ability to incorporate natural deoxynucleotides, can lead to drug resistance. nih.gov This mechanism allows the polymerase to discriminate between the natural substrate and the analog, thus avoiding the cytotoxic event.

Given that 1-(β-D-Xylofuranosyl)-5-methylcytosine is a cytidine analog, its triphosphate form would compete with deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. Mutations in the active site of replicative DNA polymerases that hinder the incorporation of the xylofuranosyl-configured nucleotide could therefore be a mechanism of resistance.

Furthermore, some cytidine analogs, such as zebularine and 5-azacytidine (B1684299), are known to inhibit DNA methyltransferases (DNMTs). medchemexpress.comwikipedia.orgelsevierpure.com These enzymes are responsible for maintaining DNA methylation patterns, which are crucial for gene regulation. Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes. frontiersin.orgpatsnap.com If 1-(β-D-Xylofuranosyl)-5-methylcytosine functions as a DNMT inhibitor, resistance could potentially arise from mutations in the DNMT enzyme that prevent the binding of the drug or through the upregulation of other compensatory epigenetic mechanisms. nih.govoncotarget.com For instance, upregulation of TET enzymes, which are involved in DNA demethylation, has been linked to resistance to DNMT inhibitors in certain cancer cells. nih.govnih.gov

Identification of Resistance Mutations in Cellular Models

The definitive identification of resistance mechanisms for a specific compound requires the development and characterization of drug-resistant cellular models. This is typically achieved by exposing cancer cell lines to gradually increasing concentrations of the drug over time, selecting for a population of resistant cells.

Once a resistant cell line is established, a variety of molecular biology techniques can be employed to pinpoint the underlying mechanism of resistance. These include:

Gene expression analysis: Comparing the mRNA and protein levels of candidate genes (e.g., nucleoside transporters, activating kinases, catabolic enzymes) between the parental sensitive cells and the resistant cells.

Sequencing: Sequencing the coding regions of candidate genes (e.g., DCK, TP53, DNA polymerase genes) in resistant cells to identify mutations that may alter protein function.

Functional assays: Measuring the activity of key enzymes, such as dCK or CDA, and assessing the transport capacity of nucleoside transporters in both sensitive and resistant cell lines.

Genomic and proteomic screens: Unbiased approaches, such as whole-genome sequencing or proteomic analysis, can identify novel and unexpected resistance mechanisms.

To date, there are no published studies describing the development and characterization of cell lines specifically resistant to 1-(β-D-Xylofuranosyl)-5-methylcytosine. Such studies would be crucial to definitively identify the key determinants of resistance to this particular compound and to develop strategies to overcome it.

Strategies to Mitigate or Bypass Resistance

The emergence of resistance to nucleoside analogs, a class of compounds to which 1-(β-D-Xylofuranosyl)-5-methylcytosine belongs, is a significant challenge in chemotherapy. medchemexpress.com While specific research on resistance mechanisms to 1-(β-D-Xylofuranosyl)-5-methylcytosine is not extensively documented in publicly available literature, the strategies to overcome resistance to similar cytidine and nucleoside analogs are well-established and can be extrapolated. These strategies primarily focus on enhancing the delivery of the active drug into cancer cells, circumventing the metabolic pathways that lead to resistance, and designing new molecules that are impervious to these resistance mechanisms. medchemexpress.com

Development of Prodrugs for Improved Intracellular Delivery

A primary mechanism of resistance to nucleoside analogs is the reduced ability of the drug to enter the cancer cell, often due to the downregulation of nucleoside transporters. medchemexpress.com Furthermore, for a nucleoside analog to be active, it must be phosphorylated intracellularly to its triphosphate form, a process that can be hindered by deficient or mutated kinases. medchemexpress.com Prodrugs are designed to overcome these barriers by masking the active molecule in a form that can more easily cross the cell membrane, independent of transporters, and then be converted to the active form inside the cell.

One of the most successful approaches in this area is the ProTide (pro-nucleotide) technology. This strategy involves adding a phosphoramidate (B1195095) moiety to the nucleoside analog. This modification neutralizes the negative charge of the phosphate (B84403) group, allowing the resulting molecule to diffuse more readily across the cell membrane. medchemexpress.com Once inside the cell, the protective groups are cleaved by intracellular enzymes to release the monophosphorylated nucleoside analog, thereby bypassing the need for both nucleoside transporters and the initial, often rate-limiting, phosphorylation step. While specific ProTide versions of 1-(β-D-Xylofuranosyl)-5-methylcytosine are not detailed in available research, this approach has been successfully applied to other nucleoside analogs like gemcitabine and 5-fluorouracil.

Another prodrug strategy involves attaching a lipophilic tail to the nucleoside analog. This increases its ability to cross the plasma membrane. An example of this approach is elacytarabine, a fatty acid ester derivative of cytarabine (ara-C). Such a strategy could theoretically be applied to 1-(β-D-Xylofuranosyl)-5-methylcytosine to enhance its cellular uptake.

Prodrug StrategyMechanism of ActionExamples with Related Compounds
ProTide (Phosphoramidate) Masks the phosphate group's negative charge, enabling transporter-independent cell entry and bypassing the initial phosphorylation step. medchemexpress.comNUC-1031 (Acelarin) for gemcitabine, NUC-3373 for 5-fluorouracil.
Lipophilic Esters Increases lipophilicity, facilitating passive diffusion across the cell membrane.Elacytarabine (elaidic acid ester of ara-C).
Nanogel Encapsulation Encapsulates the active triphosphate form of the drug, allowing for direct cytoplasmic delivery and bypassing both transport and activation deficiencies. medchemexpress.comTriphosphate of cytarabine (ara-CTP) and gemcitabine (dFdCTP) loaded in nanogels. medchemexpress.com

Combination Therapies to Circumvent Resistance Pathways

Combining therapeutic agents that act on different cellular pathways is a cornerstone of cancer treatment and a key strategy for overcoming drug resistance. The rationale is that if a cancer cell develops resistance to one drug, it may still be susceptible to the other. For nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methylcytosine, combination therapies can be designed to target the specific mechanisms of resistance.

For instance, if resistance is due to the overexpression of enzymes that deactivate the drug, such as cytidine deaminase (CDA), 1-(β-D-Xylofuranosyl)-5-methylcytosine could be co-administered with a CDA inhibitor. Zebularine, another cytidine analog, also acts as a CDA inhibitor and could potentially be used in combination.

Another approach is to combine the nucleoside analog with a drug that targets a different aspect of cell survival or proliferation. For example, a common mechanism of resistance is the upregulation of anti-apoptotic proteins. Combining the nucleoside analog with an agent that inhibits these proteins could restore the cancer cell's ability to undergo apoptosis. Similarly, combining it with drugs that inhibit DNA repair mechanisms could enhance the cytotoxic effect of the DNA-damaging nucleoside analog.

Simultaneous treatment with different chemotherapeutic agents can sometimes lead to cross-resistance. For example, a cell line made resistant to both ara-C and daunorubicin (B1662515) showed increased levels of glutathione (B108866) (GSH), which contributed to resistance against both drugs. This highlights the complexity of designing effective combination therapies and the need for a deep understanding of the underlying resistance mechanisms.

Combination StrategyRationaleExample (with related compounds)
Inhibition of Deactivating Enzymes Prevents the metabolic inactivation of the primary drug.Co-administration of a cytidine analog with a cytidine deaminase (CDA) inhibitor like Zebularine.
Targeting Downstream Pathways Addresses resistance mechanisms that are independent of the drug's direct target, such as apoptosis evasion or enhanced DNA repair.Combining a nucleoside analog with inhibitors of anti-apoptotic proteins or DNA repair enzymes.
Synergistic Cytotoxicity Using two agents that have different mechanisms of action to achieve a greater therapeutic effect than either agent alone.Combination of gemcitabine with platinum-based agents in various cancers.

Design of Analogs Resistant to Common Resistance Mechanisms

A forward-thinking strategy to combat resistance is to design new nucleoside analogs that are inherently resistant to the known mechanisms of inactivation or efflux. This involves modifying the chemical structure of the parent compound to protect it from enzymatic degradation or to ensure it is not a substrate for efflux pumps.

For nucleoside analogs, a common site of modification is the sugar moiety or the nucleobase itself. For instance, modifications to the 2' position of the sugar can confer resistance to deamination by cytidine deaminase.

A study on 1-(β-D-Xylofuranosyl)-5-fluorocytosines, which are structurally very similar to 1-(β-D-Xylofuranosyl)-5-methylcytosine, provides a compelling example of this approach. In this research, analogs were synthesized with a good leaving group (such as chlorine or bromine) at the 3' position. These compounds were designed as "double-barreled" masked precursors. In cell lines sensitive to ara-C, they acted similarly to ara-C. However, in ara-C resistant cell lines, they were still cytotoxic, but through a different mechanism related to 5-fluoropyrimidines. This demonstrates how rational drug design can create analogs that can overcome specific resistance pathways.

Analytical Methodologies for Investigating 1 |a D Xylofuranosyl 5 Methylcytosine in Biological Systems

Quantitative Analysis in Cellular Extracts

The accurate measurement of 1-(β-D-Xylofuranosyl)-5-methylcytosine concentrations within cells is fundamental to understanding its uptake, metabolism, and mechanism of action. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methylcytosine from complex biological matrices. The method relies on the differential partitioning of the analyte between a stationary phase (typically a C18 reversed-phase column) and a mobile phase.

In a typical HPLC-UV setup, cellular extracts are prepared and injected into the HPLC system. The separation of 1-(β-D-Xylofuranosyl)-5-methylcytosine from endogenous nucleosides is achieved by optimizing the mobile phase composition, often a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a key identifier. For 5-methyl-2'-deoxycytidine (B118692), a closely related compound, retention times are often in the range of 8-10 minutes under standard reversed-phase conditions. The UV detector, typically set at a wavelength around 270-280 nm, allows for the quantification of the compound based on its absorbance, which is proportional to its concentration. The stability of 5-methyl-2'-deoxycytidine in samples stored at -20°C has been demonstrated, which is a critical consideration for sample handling and storage in such studies. nih.gov

While HPLC-UV is a robust and widely available technique, its sensitivity and specificity can be limited by co-eluting compounds with similar retention times and UV spectra. Coupling HPLC with a mass spectrometer overcomes these limitations.

Interactive Data Table: Representative HPLC Parameters for Nucleoside Analog Analysis

ParameterValue
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate)
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~275 nm
Injection Volume 10 - 20 µL
Expected Retention Time 5 - 15 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-abundance molecules like 1-(β-D-Xylofuranosyl)-5-methylcytosine in complex biological samples. researchgate.net This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the protonated molecule of 1-(β-D-Xylofuranosyl)-5-methylcytosine ([M+H]⁺) is selected in the first mass analyzer. This parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for very low limits of detection (LOD) and quantification (LOQ), often in the femtomole range. researchgate.netnih.gov

For instance, in the analysis of 5-methylcytosine (B146107) and its derivatives, LC-MS/MS methods have been developed with LODs as low as 0.06 fmol. nih.gov The development of methods using positive/negative ion-switching can further enhance the detection of various nucleoside derivatives in a single run. nih.gov

Interactive Data Table: Representative LC-MS/MS Parameters for 5-Methylcytosine Analogs

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) ~258.1 (for [M+H]⁺ of 1-(β-D-Xylofuranosyl)-5-methylcytosine)
Product Ion (m/z) ~126.1 (corresponding to the 5-methylcytosine base)
Collision Energy Optimized for specific instrument
Limit of Detection (LOD) 0.1 - 10 fmol
Limit of Quantification (LOQ) 0.5 - 50 fmol

Detection and Quantification of Incorporated Analog in Nucleic Acids

A primary interest in the study of 1-(β-D-Xylofuranosyl)-5-methylcytosine is its potential to be incorporated into DNA and RNA during replication and transcription. Detecting and quantifying this incorporation is vital for understanding its cytotoxic and mutagenic effects.

Radiolabeling and Autoradiography

Radiolabeling provides a highly sensitive method for tracing the incorporation of 1-(β-D-Xylofuranosyl)-5-methylcytosine into nucleic acids. The analog can be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Cells are then cultured in the presence of the radiolabeled compound.

After a defined period, the cellular DNA and RNA are isolated, and the amount of incorporated radioactivity is measured using liquid scintillation counting. This provides a quantitative measure of the extent of incorporation. For example, studies have utilized [¹⁴C]deoxycytidine to trace the enzymatic methylation of DNA. thermofisher.com

Autoradiography can be used to visualize the incorporated radiolabel within cells or on isolated nucleic acids separated by gel electrophoresis. This technique provides spatial information about the distribution of the analog.

Immunochemical Detection Methods

Immunochemical methods utilize antibodies that can specifically recognize the modified base within the nucleic acid polymer. While an antibody specific to the xylofuranosyl moiety may not be readily available, antibodies that recognize 5-methylcytosine can be employed. antibodies-online.comnih.gov

Methylated DNA Immunoprecipitation (MeDIP) is a powerful technique that uses an antibody to enrich for DNA fragments containing 5-methylcytosine. nih.gov In this method, genomic DNA is isolated and sheared into smaller fragments. An antibody specific for 5-methylcytosine is then used to immunoprecipitate the DNA fragments containing the modification. The enriched DNA can then be quantified by qPCR or analyzed by next-generation sequencing (MeDIP-seq) to identify the genomic regions where the analog has been incorporated. It is important to note that standard anti-5-methylcytosine antibodies may not distinguish between 5-methylcytosine and its hydroxylated form, 5-hydroxymethylcytosine. nih.gov

PCR-based Detection of Modified DNA

Polymerase Chain Reaction (PCR)-based methods are highly sensitive for detecting specific DNA sequences and can be adapted to identify the presence of modified bases like 1-(β-D-Xylofuranosyl)-5-methylcytosine.

One common approach is based on the differential treatment of modified and unmodified cytosines with sodium bisulfite. However, a significant limitation of bisulfite sequencing is that it does not distinguish between 5-methylcytosine and 5-hydroxymethylcytosine, and its effect on 1-(β-D-Xylofuranosyl)-5-methylcytosine would need to be empirically determined. nih.gov

A more direct PCR-based approach could involve the use of DNA polymerases that are sensitive to the presence of the analog in the template strand. Incorporation of 1-(β-D-Xylofuranosyl)-5-methylcytosine could potentially stall or decrease the efficiency of the polymerase, leading to a reduction in PCR product amplification. This change in amplification efficiency could be quantified using real-time PCR (qPCR). This principle has been applied in methods designed to detect DNA damage or other modifications.

Another strategy involves the use of restriction enzymes that are sensitive to the methylation state of their recognition sequence. If the analog is incorporated within a specific restriction site, it may alter the ability of a methylation-sensitive restriction enzyme to cleave the DNA. This can be detected by PCR amplification across the restriction site.

Enzymatic Assays for Kinase Activity and Target Interaction

The biological activity of many nucleoside analogs, including presumably 1-(β-D-Xylofuranosyl)-5-methylcytosine, is dependent on their phosphorylation by cellular kinases to the corresponding mono-, di-, and triphosphate forms. Therefore, assays that measure kinase activity and the interaction of the analog with these enzymes are fundamental to understanding its pharmacological potential.

A variety of in vitro kinase assay formats can be adapted to study the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methylcytosine. These assays typically monitor the consumption of ATP or the formation of ADP, or directly detect the phosphorylated product.

Commonly Employed Kinase Assay Methodologies:

Luminescence-Based ADP Detection: Assays like the ADP-Glo™ Kinase Assay are widely used due to their high sensitivity and broad applicability. promega.com This method quantifies the amount of ADP produced during the kinase reaction. The reaction is first terminated, and the remaining ATP is depleted. Subsequently, ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.

Fluorescence-Based Assays:

TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and Adapta®, offer a robust, high-throughput platform for kinase activity measurement. thermofisher.com In the Adapta® Universal Kinase Assay, the production of ADP is detected using a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. When the kinase is active, the generated ADP displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Fluorescent ATP Analogs: The use of fluorescent ATP analogs, such as 2'/3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP), provides a direct method to study the binding and interaction of compounds with the ATP-binding pocket of a kinase. nih.gov Binding of TNP-ATP to a kinase often results in a significant increase in its fluorescence intensity, which can be displaced by a competing inhibitor.

Radioisotopic Assays: The traditional "gold standard" involves the use of [γ-³²P]ATP. ucsf.edu In this assay, the radiolabeled phosphate (B84403) group is transferred from ATP to the nucleoside analog by the kinase. The phosphorylated product is then separated from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) or anion-exchange chromatography, and the radioactivity is quantified.

Investigating Target Interaction:

To identify the specific kinases that phosphorylate 1-(β-D-Xylofuranosyl)-5-methylcytosine, a screening approach against a panel of purified human kinases can be employed. Furthermore, analog-sensitive kinases can be engineered to create a larger ATP-binding pocket, allowing them to specifically utilize bulky ATP analogs that are not recognized by wild-type kinases. researchgate.net This strategy can be used to identify the direct substrates of a particular kinase within a complex cellular lysate.

Table 1: Comparison of Kinase Assay Methodologies for Studying 1-(β-D-Xylofuranosyl)-5-methylcytosine Phosphorylation
Assay MethodologyPrincipleAdvantagesConsiderations
Luminescence-Based (e.g., ADP-Glo™)Quantifies ADP produced in the kinase reaction via a luciferase-based signal.High sensitivity, broad dynamic range, suitable for high-throughput screening. promega.comIndirect measurement of phosphorylation.
TR-FRET (e.g., Adapta®)Measures ADP production through displacement of a fluorescent tracer from an antibody, causing a change in FRET signal.Homogeneous (no-wash) format, ratiometric detection minimizes interference. thermofisher.comRequires specific antibodies and labeled reagents.
Fluorescent ATP Analog (e.g., TNP-ATP)Detects binding to the kinase active site through changes in the analog's fluorescence.Allows for direct study of binding kinetics and inhibitor competition. nih.govThe analog may not be a substrate for all kinases.
Radioisotopic ([γ-³²P]ATP)Directly measures the incorporation of a radiolabeled phosphate into the substrate.Direct and highly sensitive measurement.Involves handling of radioactive materials and requires separation steps. ucsf.edu

Cell-Based Assays for Cellular Uptake and Efflux Studies

Understanding the extent to which 1-(β-D-Xylofuranosyl)-5-methylcytosine enters and is retained within target cells is critical for evaluating its potential efficacy. Cellular uptake is primarily mediated by specific nucleoside transporters, while efflux is often handled by ATP-binding cassette (ABC) transporters. acs.org

Methodology for Uptake and Efflux Studies:

A common approach to quantify the cellular accumulation and efflux of nucleoside analogs involves incubating cultured cells with the compound and then measuring its intracellular concentration over time.

Cell Culture and Treatment: A relevant cell line is cultured to a suitable density. The cells are then incubated with a known concentration of 1-(β-D-Xylofuranosyl)-5-methylcytosine for various time points to assess uptake. For efflux studies, cells are first "loaded" with the compound, washed, and then incubated in a compound-free medium. The decrease in intracellular concentration is then monitored over time.

Cell Lysis and Sample Preparation: After incubation, the cells are washed to remove any extracellular compound. The cells are then lysed, typically using a cold methanol-water solution, to release the intracellular contents. nih.gov Proteins are often precipitated and removed by centrifugation.

Quantification by LC-MS/MS: The intracellular concentration of 1-(β-D-Xylofuranosyl)-5-methylcytosine and its potential phosphorylated metabolites is most accurately determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and specificity, allowing for the separation and quantification of the parent compound and its various phosphorylated forms. A stable isotope-labeled internal standard is often used to ensure accuracy and precision. nih.gov

Investigating Transporter Involvement:

To identify the specific transporters involved in the uptake and efflux of 1-(β-D-Xylofuranosyl)-5-methylcytosine, several approaches can be used:

Competition Assays: The uptake of the compound can be measured in the presence of known substrates or inhibitors of specific nucleoside transporters. A reduction in uptake would suggest competition for the same transporter.

Transporter-Deficient Cell Lines: Comparing the uptake in wild-type cells versus cells where a specific transporter gene has been knocked out can directly implicate that transporter in the uptake process.

Overexpression Systems: Cells engineered to overexpress a particular uptake or efflux transporter can be used to confirm its role in the transport of the compound.

Table 2: Illustrative Data from a Cellular Uptake and Efflux Study of a Nucleoside Analog
Time (minutes)Intracellular Concentration (pmol/106 cells) - UptakeIntracellular Concentration (pmol/106 cells) - Efflux
00.015.2
53.112.8
158.99.5
3014.56.3
6015.23.1
12015.11.2

Note: The data in this table is representative and serves to illustrate the type of results obtained from such an assay.

Advanced Imaging Techniques for Intracellular Localization

Visualizing the subcellular distribution of 1-(β-D-Xylofuranosyl)-5-methylcytosine can provide valuable insights into its mechanism of action and potential sites of metabolic activation or incorporation. Advanced fluorescence microscopy techniques are powerful tools for these investigations.

Strategies for Imaging Intracellular Localization:

Metabolic Labeling with Fluorescent Analogs: A key strategy involves the use of a fluorescently tagged version of the nucleoside analog. For instance, a cytidine (B196190) analog bearing a fluorescent group can be fed to cells. nih.gov If this analog is a substrate for the cellular machinery, it will be incorporated into newly synthesized nucleic acids, allowing for the visualization of these molecules. Overexpression of specific kinases, such as uridine-cytidine kinase 2 (UCK2), has been shown to enhance the incorporation of modified cytidine analogs. nih.gov

Fluorogenic Probes: An alternative approach is to use a nucleoside analog that is itself not fluorescent but becomes so upon a specific interaction or metabolic conversion. For example, a nucleotide modified with a fluorophore like thiazole (B1198619) orange can be designed to exhibit a significant change in its fluorescence lifetime upon incorporation into a DNA strand. uochb.cz This allows for the real-time imaging of DNA synthesis and the localization of the incorporated analog.

Immunofluorescence: If antibodies specific to 1-(β-D-Xylofuranosyl)-5-methylcytosine or its metabolites can be generated, immunofluorescence microscopy can be employed. Cells would be treated with the compound, then fixed, permeabilized, and incubated with the primary antibody. A secondary antibody conjugated to a fluorophore would then be used for detection, revealing the subcellular localization of the target molecule.

Common Imaging Modalities:

Confocal Fluorescence Microscopy: This is a widely used technique that provides high-resolution optical sections of the sample, reducing out-of-focus blur and allowing for the clear visualization of subcellular structures.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence at each pixel of an image. This can be used to distinguish between different molecular states of a fluorophore, such as a free versus a DNA-incorporated nucleoside analog. uochb.cz

Table 3: Advanced Imaging Techniques for Visualizing 1-(β-D-Xylofuranosyl)-5-methylcytosine
TechniquePrincipleApplication for the CompoundKey Requirement
Metabolic Labeling with Fluorescent AnalogCells are incubated with a fluorescent version of the nucleoside, which is then incorporated into cellular macromolecules.Tracking the fate of the compound into RNA or DNA. nih.govA fluorescently labeled, cell-permeable, and metabolically active version of the compound.
Fluorogenic Probes and FLIMA modified nucleotide exhibits a change in fluorescence lifetime upon incorporation into DNA. uochb.czReal-time imaging of the compound's incorporation into newly synthesized DNA.A specifically designed fluorogenic analog and access to FLIM instrumentation.
ImmunofluorescenceUses specific antibodies to detect the compound or its metabolites within fixed cells.Determining the steady-state subcellular distribution of the compound.A highly specific antibody against the compound.

Future Directions and Research Gaps

Unexplored Biological Activities of 1-(β-D-Xylofuranosyl)-5-methylcytosine

The known biological activities of xylofuranosyl nucleosides primarily revolve around their antiviral and cytostatic properties. nih.gov However, the full therapeutic landscape of 1-(β-D-Xylofuranosyl)-5-methylcytosine remains largely uncharted. As a cytidine (B196190) analog, it has the potential to inhibit DNA methyltransferases, a mechanism with anti-metabolic and anti-tumor implications. medchemexpress.com Future research should systematically screen the compound for a wider range of biological effects beyond its presumed role in oncology and virology.

Key areas for investigation include:

Immunomodulation: The ability of nucleoside analogs to influence immune responses is a burgeoning field of study. Research is needed to determine if 1-(β-D-Xylofuranosyl)-5-methylcytosine can modulate cytokine production, immune cell proliferation, or signaling pathways involved in inflammatory diseases.

Anti-parasitic Activity: Many nucleoside analogs that are effective against viruses and cancer cells also show promise in treating parasitic infections. Screening against protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium could reveal new therapeutic applications.

Neuroprotective Effects: Certain modified xylofuranosyl nucleosides have demonstrated potential in the context of neurodegenerative diseases, for instance by inhibiting enzymes like butyrylcholinesterase. nih.govchemrxiv.org Investigating whether 1-(β-D-Xylofuranosyl)-5-methylcytosine can offer protection in cellular models of Alzheimer's or Parkinson's disease is a valid and potentially fruitful research direction. chemrxiv.org

Antibacterial Activity: Some nucleoside analogs can induce the SOS response in bacteria, which could affect mutagenesis and antimicrobial resistance. nih.gov Exploring the compound's impact on various bacterial strains could uncover novel antibacterial properties or inform its use in combination therapies.

Table 1: Potential Unexplored Biological Activities

Research Area Rationale Potential Application
Immunomodulation Nucleoside analogs can alter immune cell function and signaling. Autoimmune disorders, inflammatory conditions
Anti-parasitic Activity Shared metabolic pathways between cancer cells and some parasites. Leishmaniasis, Chagas disease, Malaria
Neuroprotection Related xylofuranosyl compounds show neuroprotective potential. nih.govchemrxiv.org Alzheimer's disease, Parkinson's disease

Elucidation of Novel Molecular Targets and Signaling Pathways

The presumed mechanism of action for most nucleoside analogs involves their intracellular phosphorylation to the active triphosphate form, which then interferes with the function of polymerases or other enzymes in nucleotide metabolism. researchgate.netresearchgate.net For 1-(β-D-Xylofuranosyl)-5-methylcytosine, the precise molecular targets and the signaling pathways it modulates are yet to be fully identified.

Future research should focus on:

Identifying Specific Enzyme Inhibition: A comprehensive enzymatic screening is necessary to determine which specific cellular or viral DNA and RNA polymerases are inhibited by the triphosphate form of the compound. Furthermore, its effect on the various nucleoside kinases required for its activation and on catabolic enzymes that might degrade it should be quantified.

DNA Methyltransferase Inhibition: As a cytidine analog, a key hypothesis is its potential to inhibit DNA methyltransferases (DNMTs). medchemexpress.com Studies are required to confirm this activity, identify which DNMT isoforms (DNMT1, DNMT3A, DNMT3B) are targeted, and understand the downstream consequences on gene expression.

Pathway Analysis: Beyond direct enzyme inhibition, it is crucial to investigate the broader impact on cellular signaling. Does the compound induce apoptosis, and if so, through which pathways (intrinsic vs. extrinsic)? Does it trigger cell cycle arrest, and at which checkpoints? Does it activate cellular stress responses, such as the unfolded protein response or DNA damage response?

Development of Advanced Delivery Systems for Targeted Research Applications

A significant hurdle for the therapeutic application of many nucleoside analogs is their poor bioavailability and inefficient transport into target cells. uri.edunih.gov Developing advanced delivery systems is critical for enhancing the compound's utility in research and potential future clinical applications. The major challenge is to concentrate the drug at the tumor site while avoiding its distribution to normal tissues. researchgate.net

Promising strategies for 1-(β-D-Xylofuranosyl)-5-methylcytosine include:

Liposomal Formulations: Encapsulating the compound in liposomes can improve its solubility, stability, and circulation time, while potentially reducing systemic toxicity. nih.gov

Polymeric Nanoparticles and Nanogels: Biodegradable nanoparticles or hydrophilic nanogels can be engineered for targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov These carriers can be loaded with a high concentration of the drug.

Prodrug Approaches: Chemical modification of the nucleoside into a prodrug can enhance its membrane permeability and protect it from premature metabolic degradation. numberanalytics.com This can involve adding moieties that are cleaved intracellularly to release the active compound. mdpi.com

Dendrimer-based Systems: Dendrimers offer a high surface area for drug conjugation and can form stable complexes with nucleoside analogs, improving their cellular uptake. researchgate.net

Table 2: Comparison of Advanced Delivery Systems

Delivery System Mechanism of Action Potential Advantages for Research
Liposomes Encapsulation within lipid bilayers. Reduced toxicity, enhanced cellular accumulation. nih.gov
Polymeric Nanogels Drug loading into a hydrophilic polymer network. High drug-loading capacity, stability, direct delivery of activated forms. nih.gov
Prodrugs Covalent modification to improve physicochemical properties. Improved cellular uptake, resistance to metabolic degradation. uri.edunih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic understanding of the cellular effects of 1-(β-D-Xylofuranosyl)-5-methylcytosine, it is essential to move beyond single-target analysis and embrace systems-level approaches. Integrating various "omics" technologies can provide a comprehensive map of the molecular perturbations induced by the compound.

Genomics: Transcriptomic analysis (e.g., RNA-Seq) can reveal global changes in gene expression following treatment, identifying entire pathways that are up- or down-regulated. This can help uncover unexpected mechanisms of action and biomarkers of response or resistance.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing a direct view of the functional state of the cell. nih.gov This can validate genomic findings and uncover targets not evident at the transcript level.

Metabolomics: As a nucleoside analog, the compound is expected to directly impact nucleotide metabolism. Metabolomic profiling can quantify the levels of endogenous nucleosides, nucleotides, and other central carbon metabolites, providing critical insights into the specific metabolic pathways being disrupted. nih.gov

Combining these datasets will allow for the construction of detailed network models of the drug's action, offering a powerful platform for hypothesis generation and a deeper understanding of its biological impact. Resources like the SIB Swiss Institute of Bioinformatics provide a plethora of tools for analyzing such large-scale data. expasy.org

Design of Next-Generation Xylofuranosyl Nucleoside Analogs

The structure of 1-(β-D-Xylofuranosyl)-5-methylcytosine serves as a scaffold for the rational design of next-generation analogs with potentially improved properties. nih.gov Drawing from decades of nucleoside chemistry, strategic modifications can be introduced to enhance potency, selectivity, metabolic stability, or to overcome potential resistance mechanisms. numberanalytics.comnih.gov

Future synthetic chemistry efforts could explore:

Modifications at the 5'-Position: Introducing different functional groups at the 5'-position, such as guanidino groups, has been shown to confer novel biological activities, including cholinesterase inhibition, in other xylofuranosyl nucleosides. nih.govchemrxiv.org

Sugar Moiety Modifications: Introducing fluorine atoms into the sugar ring can alter the compound's conformation and metabolic stability, often leading to enhanced biological activity. mdpi.com

Nucleobase Modifications: While the 5-methyl group is a defining feature, further modifications to the cytosine base could be explored to alter target binding or recognition by metabolic enzymes.

Potential for Research Applications in Other Biological Systems Beyond Current Focus

Research into xylofuranosyl nucleosides has historically been concentrated on mammalian cells and viruses. nih.gov There is significant untapped potential in exploring the effects of 1-(β-D-Xylofuranosyl)-5-methylcytosine in a broader range of biological systems.

Plant Biology: Nucleoside analogs can affect plant growth and development. Investigating the compound's impact on plant models like Arabidopsis thaliana could reveal novel herbicidal properties or provide tools for studying plant nucleic acid metabolism.

Lower Eukaryotes: Studying the effects on yeast (Saccharomyces cerevisiae) or other fungi could uncover antifungal properties and provide a genetically tractable system for dissecting its mechanism of action.

Xenonucleic Acid (XNA) Research: XyloNA, or xylonucleic acid, is an artificial genetic polymer with a xylose sugar backbone. nih.gov As a building block precursor, 1-(β-D-Xylofuranosyl)-5-methylcytosine is valuable for the synthesis of XyloNA oligomers. These can be used to study the principles of genetic information storage and explore orthogonal biological systems for applications in synthetic biology. nih.gov

Methodological Innovations for Studying Nucleoside Analog Biology

Advances in chemical biology and analytical techniques offer new ways to study the lifecycle and effects of nucleoside analogs with greater precision. researchgate.netrsc.org Applying these innovations to 1-(β-D-Xylofuranosyl)-5-methylcytosine would accelerate research.

Bioorthogonal Chemistry: The compound could be synthesized with a "clickable" chemical handle (e.g., an alkyne or azide). This would allow for its direct visualization in cells via click chemistry and fluorescent tagging, enabling precise tracking of its uptake, subcellular localization, and incorporation into nucleic acids. nih.gov

Biocatalytic Synthesis: Utilizing enzymes for the synthesis of nucleoside analogs can offer more efficient and environmentally friendly production routes compared to traditional chemical methods. numberanalytics.com Developing biocatalytic pathways could facilitate the creation of diverse analog libraries for screening. researchgate.netrsc.org

Genetic Complementation Assays: Specialized bacterial strains can be used to test the sensitivity of specific enzymes, such as viral reverse transcriptases, to inhibitors like 1-(β-D-Xylofuranosyl)-5-methylcytosine in a cellular context. nih.gov This provides a rapid method for screening and mechanistic evaluation.

Table 3: Compound Names Mentioned

Compound Name
1-(β-D-Xylofuranosyl)-5-methylcytosine
5-ethynyl-2′-deoxyuridine (EdU)
(2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU)
5-(azidomethyl)-2′-deoxyuridine (AmdU)
5-vinyl-2′-deoxyuridine (VdU)
5-bromo-2′-deoxyuridine (BrdU)
Cytarabine (B982) (ara-C)
Zebularine (B1662112)
2'-methyl adenosine
2'-methyl guanosine
GS-5734
GS-6620

Addressing Fundamental Questions in Nucleoside Metabolism and Recognition

The therapeutic efficacy of any nucleoside analog is contingent upon a series of cellular events: uptake, enzymatic activation (typically phosphorylation), and interaction with its ultimate molecular target. For 1-(β-D-Xylofuranosyl)-5-methylcytosine, each of these steps presents a significant knowledge gap. The distinct stereochemistry of the xylofuranose (B8766934) ring, with the 3'-hydroxyl group in an axial (or 'up') position relative to the base, fundamentally alters its three-dimensional structure compared to the natural 2'-deoxyribose found in DNA. nih.gov This structural deviation is the primary determinant of its unique biological properties and the central challenge in predicting its metabolic fate and mechanism of action.

Future research must be directed at answering several fundamental questions:

Cellular Uptake and Transport: How does 1-(β-D-Xylofuranosyl)-5-methylcytosine enter the cell? While mammalian cells possess a suite of equilibrative and concentrative nucleoside transporters (ENTs and CNTs) that facilitate the uptake of natural nucleosides and many analogs, the substrate specificity of these transporters for xylo-configured nucleosides is not well-characterized. dntb.gov.ua Determining which transporters are responsible for its uptake is a critical first step, as transporter expression levels can significantly influence drug availability and tissue-specific activity.

Enzymatic Phosphorylation Cascade: The conversion of a nucleoside analog to its triphosphate form is a prerequisite for its activity as either a polymerase substrate or a direct enzymatic inhibitor. This phosphorylation is carried out by a series of nucleoside and nucleotide kinases.

Initial Phosphorylation: The first phosphorylation step is often rate-limiting. Is 1-(β-D-Xylofuranosyl)-5-methylcytosine a substrate for deoxycytidine kinase (dCK), the key enzyme for activating many deoxycytidine analogs? nih.gov Or is it phosphorylated by another kinase, such as uridine-cytidine kinase (UCK)? biorxiv.org The efficiency of this initial step is a major determinant of the compound's activation potential. Studies using purified kinases and mutant cell lines lacking specific kinases are necessary to elucidate this. mdpi.comsemanticscholar.org

Subsequent Phosphorylations: Following the formation of the monophosphate, subsequent phosphorylations to the di- and triphosphate are carried out by nucleoside monophosphate (NMP) and diphosphate (B83284) (NDP) kinases. The efficiency of these subsequent steps must also be evaluated to understand the potential for accumulation of the active triphosphate metabolite.

Interaction with DNA Polymerases: A crucial question is whether the triphosphate form, xylo-5-methyl-dCTP, can be recognized and incorporated into a growing DNA strand by cellular DNA polymerases. The altered sugar pucker and the axial 3'-OH of the xylose moiety could sterically hinder its accommodation within the polymerase active site. nih.gov If incorporated, it could act as a chain terminator, a mechanism employed by other nucleoside analogs. nih.gov Alternatively, its presence in the DNA template strand could stall the polymerase during replication.

Recognition by DNA Methyltransferases (DNMTs): The 5-methylcytosine (B146107) base suggests a direct link to the machinery of DNA methylation. frontiersin.org 1-(β-D-Xylofuranosyl)-5-methylcytosine is proposed to be a cytidine analog with the potential to inhibit DNMTs. medchemexpress.com However, the precise mechanism is unknown.

Does the nucleoside or its phosphorylated form directly inhibit DNMTs (DNMT1, DNMT3A, DNMT3B) by competing with the natural substrate dCTP or the cofactor S-adenosyl-L-methionine? nih.govnih.gov

Alternatively, if incorporated into DNA, does the presence of the xylose sugar at a 5-methylcytosine site disrupt the recognition and binding of the maintenance methyltransferase DNMT1, leading to passive demethylation during subsequent rounds of replication? plos.org Structural studies, such as co-crystallization of DNMTs with DNA containing this analog, would be invaluable in answering this question.

The following table summarizes the key areas of investigation and the fundamental questions that need to be addressed to understand the metabolism and recognition of 1-(β-D-Xylofuranosyl)-5-methylcytosine.

Metabolic/Recognition Step Key Cellular Machinery Fundamental Research Questions Potential Experimental Approaches
Cellular Uptake Equilibrative and Concentrative Nucleoside Transporters (ENTs, CNTs)Is the compound a substrate for known nucleoside transporters? Which ones?Uptake studies in cells with known transporter expression profiles; competition assays.
Phosphorylation (Activation) Deoxycytidine Kinase (dCK), Uridine-Cytidine Kinases (UCKs), NMP/NDP KinasesWhich kinase(s) perform the initial phosphorylation? How efficient is the conversion to the triphosphate form?In vitro kinase assays with purified enzymes; metabolic studies in wild-type and kinase-deficient cell lines.
DNA Incorporation DNA Polymerases (e.g., Pol α, δ, ε)Is the triphosphate metabolite a substrate for DNA polymerases? Does it act as a chain terminator?Primer extension assays with purified polymerases; analysis of DNA from treated cells for analog incorporation.
Target Interaction DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B)Does the compound directly inhibit DNMTs? Does its incorporation into DNA prevent methylation of CpG sites?In vitro DNMT activity assays; analysis of global and gene-specific methylation in treated cells; structural biology (co-crystallography).

Addressing these questions will not only illuminate the specific mechanism of action of 1-(β-D-Xylofuranosyl)-5-methylcytosine but also contribute to a broader understanding of how the stereochemical information encoded in the sugar moiety of nucleosides is interpreted by the enzymes of nucleic acid metabolism. This knowledge is essential for the rational design of the next generation of more selective and potent nucleoside analogs for therapeutic use.

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